1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine is a complex organic compound classified within the aminopyrimidine family. This compound features a unique molecular structure characterized by a pyrimidine ring substituted with both a phenyl group and a trifluoromethyl group, alongside a piperidine ring that contains an amine functional group. The presence of these substituents contributes to its distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.
The compound is cataloged under the chemical identifier 1018143-39-9 and has been synthesized in various research settings, demonstrating its potential applications in scientific research and industry.
1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine belongs to the class of aminopyrimidines, which are known for their diverse biological activities and utility in drug development. Its structure allows for interactions with biological targets, making it relevant for therapeutic applications.
The synthesis of 1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine typically involves several key steps:
The synthetic routes may vary based on the desired yield and purity but typically involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve efficient synthesis. Industrial methods may also employ more scalable techniques to facilitate mass production.
The molecular formula for 1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine is , with a molecular weight of approximately 350.38 g/mol. The structure includes:
This structural complexity contributes to its unique reactivity and biological activity.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.
1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles under basic conditions for substitution reactions. Reaction conditions may vary based on the specific transformation being targeted.
The mechanism of action for 1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine primarily involves its interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability. Upon entering cells, the compound can bind to its targets, modulating their activity and leading to various biological effects.
The physical properties of 1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to characterize these properties accurately.
1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine has several notable applications:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its relevance across multiple scientific disciplines.
The trifluoromethylpyrimidine scaffold represents a privileged structure in modern drug discovery due to its multifaceted physicochemical and pharmacological properties. The incorporation of a trifluoromethyl (-CF₃) group at the C6 position of the pyrimidine ring, as exemplified in 1-[4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine, profoundly influences molecular behavior. The strong electron-withdrawing nature of the -CF₃ group significantly modulates the electron density of the pyrimidine ring, enhancing its ability to engage in dipole-dipole interactions and hydrogen bonding with biological targets. This electron deficiency increases the compound's resistance to oxidative metabolism, thereby improving metabolic stability—a critical parameter for oral bioavailability [1] [2].
The steric contribution of the trifluoromethyl group (van der Waals volume ≈ 38.3 ų) creates a distinctive three-dimensional profile that promotes selective target binding through complementary hydrophobic interactions. This effect is demonstrated in GPR119 agonists where N-trifluoromethyl analogues exhibited not only enhanced receptor agonist activity but also significantly improved hERG inhibition profiles compared to non-fluorinated derivatives [2]. The trifluoromethylpyrimidine core further serves as an excellent bioisostere for various aromatic systems, allowing medicinal chemists to fine-tune solubility and membrane permeability while maintaining target affinity. These properties collectively establish 4-aryl-6-(trifluoromethyl)pyrimidine as a versatile scaffold for developing therapeutics across multiple disease areas, including metabolic disorders, oncology, and infectious diseases [1] [4] [5].
Table 1: Structural and Bioactive Properties of Representative 6-(Trifluoromethyl)pyrimidine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reported Bioactivities |
---|---|---|---|---|
1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | C₁₈H₂₁F₃N₄ | 350.39 | 4-Ethylphenyl at C4, piperidin-4-amine at C2 | Under investigation [1] |
1-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | C₁₆H₁₇F₃N₄ | 322.33 | Phenyl at C4, piperidin-4-amine at C2 | Intermediate for kinase inhibitors [4] |
N-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | C₁₈H₁₇F₃N₆OS | 422.43 | Methyl at C2, benzothiadiazole carboxamide at C4-piperidine | Anticancer potential [5] |
Piperidine-4-amine represents a fundamental pharmacophore that confers significant three-dimensional structural diversity to drug molecules. The presence of both a basic amine and a saturated six-membered ring system creates distinctive vector orientations for attaching diverse pharmacophoric elements. In 1-[4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine, the piperidine nitrogen connects directly to the C2 position of the pyrimidine ring, while the C4-amine group provides an additional site for molecular interactions with biological targets or for further structural elaboration [1] [5].
The piperidine ring adopts stable chair conformations that position substituents in spatially defined orientations, enabling precise interaction with enzyme binding pockets. The basicity of the aliphatic amine (predicted pKa ≈ 9-10) facilitates salt formation for improved aqueous solubility and enhances tissue penetration through ion-trapping mechanisms in acidic cellular compartments. This characteristic is particularly valuable for central nervous system targets where optimal blood-brain barrier penetration requires balanced lipophilicity and basicity. The piperidine-4-amine moiety frequently serves as a conformational constraint for flexible amine functionalities, reducing the entropic penalty upon target binding and consequently improving binding affinity [2] [5].
In GPR119 agonists, researchers systematically explored modifications to the piperidine N-Boc group to improve solubility and metabolic stability, demonstrating how this pharmacophore serves as a versatile platform for optimization. Similar piperidine-4-amine derivatives have been successfully employed in anticancer agents where they facilitate DNA binding and cleavage through groove binding or intercalation mechanisms, as evidenced in novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives that demonstrated significant anti-angiogenic activity [6] .
The strategic incorporation of 4-aryl substituents on the pyrimidine ring creates diverse molecular architectures with broad therapeutic potential. In 1-[4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine, the 4-ethylphenyl group provides an extended hydrophobic surface that enhances target binding through π-π stacking and van der Waals interactions. The ethyl substituent offers metabolic advantages over unsubstituted phenyl rings by providing a site for controlled oxidative metabolism without dramatically altering the compound's overall lipophilicity [1] [4].
Structure-activity relationship (SAR) studies across multiple therapeutic classes have revealed that electron-donating groups (e.g., methyl, ethyl) at the para position of the 4-aryl ring generally enhance potency against various kinase targets. This enhancement is attributed to improved hydrophobic contact with conserved regions in the ATP-binding cleft. In contrast, electron-withdrawing groups (e.g., halogens) at ortho positions can confer selectivity toward specific kinase isoforms by exploiting unique steric constraints within the target binding site [4] [5] .
Recent research has demonstrated the therapeutic versatility of this chemotype across multiple target classes:
Table 2: Biological Targets and Mechanisms of 4-Aryl-6-(trifluoromethyl)pyrimidine Derivatives
Biological Target | Therapeutic Area | Mechanistic Role | Compound Examples |
---|---|---|---|
GPR119 | Metabolic Disorders | Agonism leading to enhanced insulin secretion | Compound 27: Augmented insulin secretion [2] |
Angiogenesis-related targets | Oncology | Inhibition of neovascularization in tumor microenvironments | Compounds 10a, 10b, 10c: CAM assay activity [6] |
DNA Topology | Oncology | Cleavage/binding activity affecting DNA replication | Compounds 12b, 14b, 14c: DNA cleavage activity |
Kinases (Abl, CDK, PI3K) | Oncology | ATP-competitive inhibition of signaling cascades | Imatinib-like derivatives [6] |
The piperidine-4-amine moiety serves as a crucial structural element in many of these bioactive compounds, enabling target engagement through hydrogen bonding interactions between the amine group and key amino acid residues in the binding pocket. The piperidine nitrogen can participate in charge-assisted hydrogen bonds with aspartate or glutamate residues, while the amine functionality often interacts with backbone carbonyl groups in the target protein [5] . These interactions, combined with the hydrophobic contacts provided by the 4-aryl-6-trifluoromethylpyrimidine core, create a powerful pharmacophore with significant potential across multiple therapeutic domains. Continued exploration of this chemotype will likely yield novel candidates for metabolic disease, oncology, and beyond, capitalizing on the synergy between the trifluoromethylpyrimidine scaffold and piperidine-4-amine pharmacophore [1] [2] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1